Astragaloside IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Astragaloside IV is a tetracyclic triterpenoid saponin derived from the roots of the traditional Chinese medicinal herb Astragalus membranaceus . It is one of the primary active components of the herb and is known for its various pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Mécanisme D'action

Target of Action

Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It has been found to target various cellular components and processes. For instance, it suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also targets the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Mode of Action

AS-IV interacts with its targets to bring about a range of effects. It has been shown to inhibit the activation of CaSR, CaMKII, and CaN in the myocardium, thereby alleviating myocardial hyperplasia and cardiomyocyte apoptosis . Furthermore, it has been found to reduce the expression of inflammatory factors by inhibiting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

AS-IV affects several biochemical pathways. It has been shown to suppress the PI3K/AKT/mTOR pathway, which is involved in cell growth, cell cycle progression, and cell survival . It also impacts the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation .

Pharmacokinetics

AS-IV has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . The absolute bioavailability of AS-IV after oral administration was found to be 7.4% . It is slowly cleared via hepatic clearance with a systemic clearance (CL) of about 0.004 l/kg/min .

Result of Action

AS-IV has various molecular and cellular effects. It has been shown to decrease the levels of TNF-α, IL-6, and IL-1β in serum and broncho alveolar lavage fluid of mice with Acute lung injury (ALI) . It also alleviates inflammatory infiltration, tissue edema, and structural changes . Moreover, it has been found to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Astragaloside IV can be synthesized through several methods, including acid hydrolysis, enzymatic hydrolysis, and Smith degradation . These methods involve the hydrolysis of glycosidic bonds to produce the desired compound. For instance, enzymatic hydrolysis uses specific enzymes to break down the glycosidic bonds under controlled conditions, resulting in high yields of this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Astragalus membranaceus using solvents such as methanol, ethanol, and dimethyl sulfoxide . The extraction conditions are optimized using response surface methodology, which includes parameters like solvent concentration, solid-liquid ratio, temperature, and extraction time . This method promotes the transformation of other astragalosides into this compound, enhancing the yield.

Analyse Des Réactions Chimiques

Types of Reactions: Astragaloside IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability.

Substitution: Substitution reactions involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more stable forms of the compound.

Applications De Recherche Scientifique

Astragaloside IV has a wide range of scientific research applications across various fields:

Comparaison Avec Des Composés Similaires

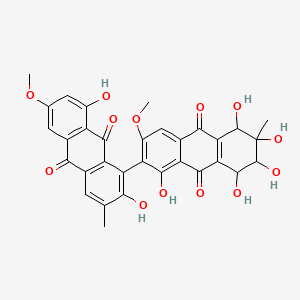

Astragaloside IV is unique among its counterparts due to its potent pharmacological activities. Similar compounds include:

Astragaloside I: Another saponin from Astragalus membranaceus with similar but less potent effects.

Astragaloside II: Exhibits similar pharmacological properties but with different potency and bioavailability.

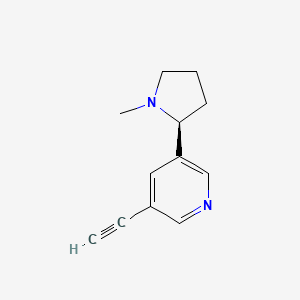

Cycloastragenol: A derivative of this compound, known for its anti-aging and telomerase-activating properties.

This compound stands out due to its comprehensive range of biological activities and its potential for therapeutic applications in various diseases.

Propriétés

Numéro CAS |

84687-43-4 |

|---|---|

Formule moléculaire |

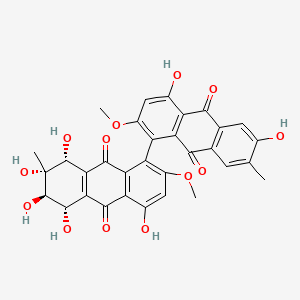

C41H68O14 |

Poids moléculaire |

785.0 g/mol |

Nom IUPAC |

2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38+,39-,40+,41-/m1/s1 |

Clé InChI |

QMNWISYXSJWHRY-FWKLQZLHSA-N |

SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |

SMILES isomérique |

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)(C)C)OC8C(C(C(CO8)O)O)O |

SMILES canonique |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |

Apparence |

solid powder |

Key on ui other cas no. |

84687-43-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3beta,6alpha,16beta,20R,24S; astragaloside IV of astragaloside A astragaloside A astragaloside IV astragaloside-A astramembrannin I cyclosiversioside F |

Origine du produit |

United States |

Q1: How does Astragaloside IV interact with its targets to exert its downstream effects?

A1: this compound has been shown to interact with various molecular targets, influencing several signaling pathways.

Q2: Does this compound affect mitochondrial function?

A2: Yes, studies demonstrate that this compound can modulate mitochondrial function, particularly the mitochondrial permeability transition pore (mPTP) [, ]. By inactivating GSK-3β via the nitric oxide/cGMP/PKG signaling pathway, this compound prevents mPTP opening, thereby protecting mitochondria from damage induced by oxidative stress, such as that caused by H2O2 [, ].

Q3: What is the role of nitric oxide in mediating the effects of this compound?

A3: Nitric oxide (NO) appears to be a crucial mediator of some this compound effects. This compound has been shown to increase NO production via the PI3K/Akt pathway, subsequently activating the cGMP/PKG pathway, leading to the inactivation of GSK-3β and inhibition of mPTP opening [, ]. This NO-mediated mechanism contributes to the cardioprotective effects of this compound against ischemia/reperfusion injury [, ].

Q4: How is this compound metabolized in the body?

A4: A study using ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) revealed that this compound undergoes extensive metabolism, primarily through hydrolysis, glucuronidation, sulfation, and dehydrogenation []. These metabolic transformations result in various phase I and phase II metabolites detected in rat plasma, bile, urine, and feces [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.